4-Carboethoxy-4'-methoxybenzophenone
Overview
Description
Preparation Methods
The synthesis of 4-Carboethoxy-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This method uses benzoic acid as the acylating agent and is catalyzed by tungstophosphoric acid supported on MCM-41 . The reaction conditions are optimized to achieve high conversion rates and selectivity. Industrial production methods may vary, but they generally follow similar principles to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
4-Carboethoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, often facilitated by Lewis acids like aluminum chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-Carboethoxy-4’-methoxybenzophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of UV-absorbers, dyes, fragrances, and insecticides.
Mechanism of Action
The mechanism of action of 4-Carboethoxy-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. For instance, it may act as a UV-absorber by absorbing and dissipating ultraviolet radiation, thereby protecting materials or biological tissues from UV damage . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Carboethoxy-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:
4-Methoxybenzophenone: Similar in structure but lacks the carboethoxy group.
2-Hydroxy-4-methoxybenzophenone: Known for its use in sunscreens as a UV filter.
2,2’-Dihydroxy-4-methoxybenzophenone: Another UV-absorber with different functional groups.
Properties
IUPAC Name |
ethyl 4-(4-methoxybenzoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-12(5-7-14)16(18)13-8-10-15(20-2)11-9-13/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQLFBJLMAMCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499270 | |
Record name | Ethyl 4-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67205-87-2 | |
Record name | Ethyl 4-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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